molecular formula C24H33N3O4S B2584289 N-cyclohexyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878060-28-7

N-cyclohexyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2584289
CAS No.: 878060-28-7
M. Wt: 459.61
InChI Key: FZUGNUDSEFOFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H33N3O4S and its molecular weight is 459.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial applications showcases the relevance of complex acetamides in drug discovery. Compounds with similar structures have been evaluated for their antimicrobial properties, indicating potential applications in developing new antibacterial and antifungal agents (Darwish et al., 2014).

Cyclization Reactions

Cyclization reactions, such as the tandem Pummerer/Mannich cyclization cascade, demonstrate the utility of alpha-sulfinylenamides in preparing aza-heterocycles, which are crucial for assembling natural product scaffolds. This methodology could be applied to the synthesis and functionalization of compounds like N-cyclohexyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide to generate novel pharmacophores (Padwa et al., 2002).

Structural and Property Studies

Investigating the structural aspects and properties of amide-containing compounds can lead to the development of materials with specific functionalities. Studies on the crystal structure and properties of related compounds provide insights into how modifications in the chemical structure can influence physical and chemical properties, potentially guiding the design of new materials or drugs (Karmakar et al., 2007).

Antimicrobial Evaluation

The design and synthesis of molecules containing the sulfonamide moiety, aiming for antimicrobial properties, highlight the broader applications of complex acetamides in therapeutic settings. Such research indicates the potential for this compound to be explored for antimicrobial efficacy (Darwish et al., 2014).

Properties

IUPAC Name

N-cyclohexyl-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4S/c1-18-11-13-26(14-12-18)24(29)16-27-15-22(20-9-5-6-10-21(20)27)32(30,31)17-23(28)25-19-7-3-2-4-8-19/h5-6,9-10,15,18-19H,2-4,7-8,11-14,16-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUGNUDSEFOFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.